molecular formula C14H13N3S B2704202 5-(1-methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)thiophene-2-carbonitrile CAS No. 2344679-62-3

5-(1-methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)thiophene-2-carbonitrile

Cat. No.: B2704202
CAS No.: 2344679-62-3
M. Wt: 255.34
InChI Key: UUHBQUDEORKWJF-UHFFFAOYSA-N
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Description

5-(1-methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)thiophene-2-carbonitrile is a heterocyclic compound that combines a quinoxaline moiety with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)thiophene-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with 2-bromo-3-methylthiophene under basic conditions to form the desired product. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)thiophene-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1-methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)thiophene-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)thiophene-2-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The quinoxaline moiety can interact with DNA or proteins, leading to changes in cellular function. The thiophene ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)thiophene-2-carbonitrile is unique due to the combination of the quinoxaline and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

5-(1-methyl-3,4-dihydro-2H-quinoxalin-6-yl)thiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-17-7-6-16-12-8-10(2-4-13(12)17)14-5-3-11(9-15)18-14/h2-5,8,16H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHBQUDEORKWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=C1C=CC(=C2)C3=CC=C(S3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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